molecular formula C20H17ClN6O2 B2870593 N-[(3-chlorophenyl)methyl]-2-{2-methyl-4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide CAS No. 1251631-12-5

N-[(3-chlorophenyl)methyl]-2-{2-methyl-4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide

Cat. No.: B2870593
CAS No.: 1251631-12-5
M. Wt: 408.85
InChI Key: MGRFOCNQZPWTGG-UHFFFAOYSA-N
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Description

N-[(3-chlorophenyl)methyl]-2-{2-methyl-4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide is a complex organic compound that features a variety of functional groups, including a chlorobenzyl group, a pyridyl group, and an oxadiazole ring

Mechanism of Action

Target of Action

It’s known that many indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

It’s known that indole derivatives can possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound could interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it’s likely that this compound could affect multiple biochemical pathways.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it’s likely that this compound could have various molecular and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chlorophenyl)methyl]-2-{2-methyl-4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the formation of the oxadiazole ring through a cyclization reaction, followed by the introduction of the pyridyl and imidazole groups. The final step usually involves the coupling of the chlorobenzyl group to the acetamide moiety under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-[(3-chlorophenyl)methyl]-2-{2-methyl-4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxadiazole ring.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-[(3-chlorophenyl)methyl]-2-{2-methyl-4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and receptor binding.

    Industry: It can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-chlorophenyl)methyl]-2-{2-methyl-4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-2-[2-methyl-4-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN6O2/c1-13-24-17(19-25-20(29-26-19)15-5-3-7-22-10-15)11-27(13)12-18(28)23-9-14-4-2-6-16(21)8-14/h2-8,10-11H,9,12H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGRFOCNQZPWTGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1CC(=O)NCC2=CC(=CC=C2)Cl)C3=NOC(=N3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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